molecular formula C12H9FN4 B3016948 7-Fluoro-4-(2-methylimidazol-1-yl)quinazoline CAS No. 2320583-30-8

7-Fluoro-4-(2-methylimidazol-1-yl)quinazoline

Cat. No. B3016948
CAS RN: 2320583-30-8
M. Wt: 228.23
InChI Key: BXLCNUNFJCCJTK-UHFFFAOYSA-N
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Description

7-Fluoro-4-(2-methylimidazol-1-yl)quinazoline is a derivative of quinazoline . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They have been found to exhibit anti-cancer, anti-inflammation, anti-bacterial, analgesic, anti-viral, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes properties .


Synthesis Analysis

Quinazoline derivatives are synthesized using a variety of methods. The main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other methods such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including this compound, is characterized by a benzene ring fused with a pyrimidine ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives undergo a variety of chemical reactions. For instance, the Aza-Diels-Alder reaction and the Imino-Diels-Alder reaction are powerful tools for the synthesis of quinazoline derivatives . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the properties of their substituents . Their lipophilicity helps them penetrate through the blood–brain barrier, making them suitable for targeting different central nervous system diseases .

Mechanism of Action

The mechanism of action of quinazoline derivatives is related to their wide range of biological properties. Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . They work by targeting specific molecular pathways .

Safety and Hazards

While quinazoline derivatives have significant biological activities, they also have limitations due to multidrug resistance or severe side effects . Therefore, safety and hazards associated with these compounds should be carefully considered.

Future Directions

The future directions in the research of quinazoline derivatives involve the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . Structure–activity relationship (SAR) studies of quinazoline have revealed that positions 2, 6, and 8 of the ring systems are significant for different pharmacological activities . It has also been suggested that the addition of different heterocyclic moieties at position 3 could increase activity .

properties

IUPAC Name

7-fluoro-4-(2-methylimidazol-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c1-8-14-4-5-17(8)12-10-3-2-9(13)6-11(10)15-7-16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLCNUNFJCCJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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